N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide
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Overview
Description
N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, a cyclopropylmethyl group, and a dichloro-methylimidazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indazole ring and the cyclopropylmethyl group. The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone. The cyclopropylmethyl group is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
The dichloro-methylimidazole moiety is synthesized separately through a halogenation reaction, where a methylimidazole is treated with chlorine under controlled conditions. The final step involves coupling the indazole and dichloro-methylimidazole intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichloro-methylimidazole moiety are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
- N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-ethylimidazol-1-yl)acetamide
- N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-phenylimidazol-1-yl)acetamide
Uniqueness
N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the indazole and dichloro-methylimidazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5O/c1-10-20-15(18)16(19)23(10)9-14(25)21-17-12-4-2-3-5-13(12)24(22-17)8-11-6-7-11/h2-5,11H,6-9H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAMVVUOTYXUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)NC2=NN(C3=CC=CC=C32)CC4CC4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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